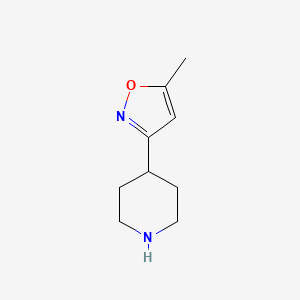
5-Methyl-3-(piperidin-4-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(piperidin-4-yl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a piperidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(piperidin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which forms the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), but metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazoles often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(piperidin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the piperidinyl group, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-3-(piperidin-4-yl)isoxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its potential as an enzyme inhibitor and receptor modulator .
Medicine: In medicine, isoxazole derivatives are explored for their therapeutic potential. They exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility makes it a valuable compound in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)isoxazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling pathways .
Comparison with Similar Compounds
- 3-Methyl-5-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole
- 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
- 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-oxazole
- Methyl 5-methyl-4-(1H-pyrazol-3-yl)-3-isoxazolecarboxylate
Uniqueness: 5-Methyl-3-(piperidin-4-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a piperidinyl group on the isoxazole ring differentiates it from other similar compounds, providing unique reactivity and biological activity .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-3-piperidin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
LITBAXRUGPQRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


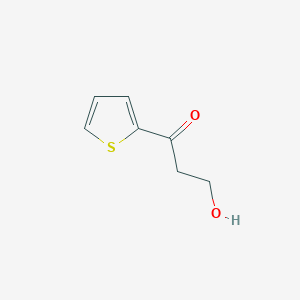
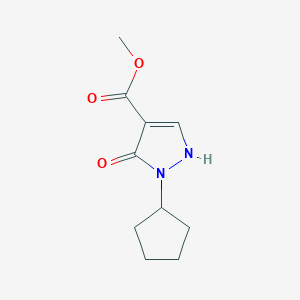
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
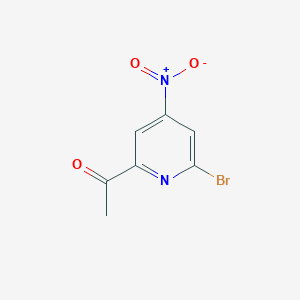
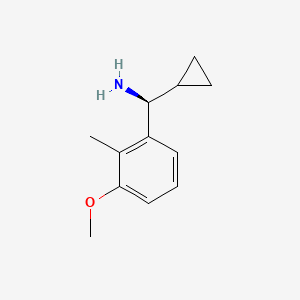

![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)


![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
